![molecular formula C11H7ClF2O B11876381 1-Chloro-2-(difluoromethoxy)naphthalene](/img/structure/B11876381.png)
1-Chloro-2-(difluoromethoxy)naphthalene
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Overview
Description
1-Chloro-2-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7ClF2O and a molecular weight of 228.62 g/mol This compound is part of the naphthalene family, which is characterized by a fused pair of benzene rings
Preparation Methods
1-Chloro-2-(difluoromethoxy)naphthalene can be synthesized through various methods. . The reaction conditions typically involve the use of chlorinating agents and appropriate solvents to facilitate the substitution reactions. Industrial production methods may involve large-scale chlorination and subsequent functionalization processes to achieve high yields and purity.
Chemical Reactions Analysis
1-Chloro-2-(difluoromethoxy)naphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the chlorine or difluoromethoxy groups.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-(difluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(difluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of chlorine and difluoromethoxy groups can influence its reactivity and binding properties. These interactions may affect various biological processes, such as enzyme inhibition or receptor binding, depending on the context of its use .
Comparison with Similar Compounds
1-Chloro-2-(difluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-Chloronaphthalene: Lacks the difluoromethoxy group, making it less reactive in certain contexts.
2-Chloro-1-(difluoromethoxy)naphthalene: An isomer with different substitution patterns, leading to distinct chemical properties.
1-Fluoronaphthalene: Contains a fluorine atom instead of chlorine, resulting in different reactivity and applications.
Biological Activity
1-Chloro-2-(difluoromethoxy)naphthalene is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula C11H8ClF2O, features a naphthalene backbone substituted with a chlorine atom and a difluoromethoxy group. The presence of fluorine atoms can significantly influence the compound's lipophilicity and reactivity, impacting its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activities
Research has indicated several areas where this compound exhibits notable biological activity:
- Antimicrobial Properties : Studies have shown that compounds similar to this compound possess antimicrobial effects against various pathogens. This suggests potential applications in agriculture as a pesticide or fungicide.
- Anticancer Activity : Preliminary studies indicate that this compound may have anticancer properties due to its ability to induce apoptosis in cancer cells through enzyme inhibition pathways.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various naphthalene derivatives, including this compound. Results showed that it exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
-
Cytotoxicity in Cancer Cells :
- In vitro assays demonstrated that this compound induced cytotoxic effects on human cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Data Table: Biological Activities of this compound
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis | |
Enzyme Inhibition | Specific enzyme targets identified |
Environmental Impact
The difluoromethoxy group enhances the compound's stability and persistence in environmental settings. Its potential use in agricultural applications raises concerns regarding ecological toxicity and bioaccumulation. Further studies are needed to assess the environmental fate of this compound and its degradation products.
Future Directions
Future research should focus on:
- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound.
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models to better understand its therapeutic potential.
- Formulation Development : Exploring formulations for agricultural applications while minimizing environmental impact.
Properties
Molecular Formula |
C11H7ClF2O |
---|---|
Molecular Weight |
228.62 g/mol |
IUPAC Name |
1-chloro-2-(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H7ClF2O/c12-10-8-4-2-1-3-7(8)5-6-9(10)15-11(13)14/h1-6,11H |
InChI Key |
ZENKFQKIGXOMFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC(F)F |
Origin of Product |
United States |
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